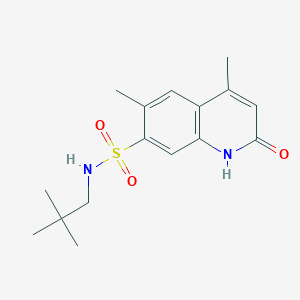![molecular formula C19H14ClN3 B5879898 2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP, and it is a member of the pyrazolopyrimidine family. CPP has been shown to exhibit various biochemical and physiological effects, making it an essential compound for scientific research.
Mecanismo De Acción
CPP exerts its biological effects through various mechanisms, including the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells. CPP has also been shown to inhibit the activity of various kinases, including protein kinase A (PKA) and protein kinase C (PKC), which play essential roles in cellular signaling pathways.
Biochemical and Physiological Effects
CPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. CPP has also been shown to exhibit potent inhibitory activity against PDE5, which is involved in the regulation of smooth muscle relaxation. This activity has been exploited in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages and limitations for lab experiments. One of the significant advantages of CPP is its potent inhibitory activity against various enzymes, making it a potential candidate for the development of new drugs. However, CPP has several limitations, including its low solubility in water, which limits its bioavailability and requires the use of suitable solvents for administration.
Direcciones Futuras
CPP has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, including ED, PAH, and cancer. CPP can also be used as a tool for the study of various cellular signaling pathways, including the cGMP signaling pathway. Future research can also focus on the optimization of CPP's pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent.
Conclusion
In conclusion, CPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP has been shown to exhibit potent inhibitory activity against various enzymes, including PDE5, which is involved in the regulation of smooth muscle relaxation. CPP has several advantages and limitations for lab experiments and has several potential future directions for scientific research. CPP's potential applications in various fields make it an essential compound for scientific research.
Métodos De Síntesis
CPP can be synthesized through various methods, including the reaction of 4-chlorophenylhydrazine with 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This reaction is carried out under reflux in the presence of a suitable solvent, such as ethanol, for several hours. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CPP has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPP has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. CPP has also been shown to exhibit anti-inflammatory and antitumor activity, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-11-18(15-5-3-2-4-6-15)23-19(21-13)12-17(22-23)14-7-9-16(20)10-8-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFXSIKWGEQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)


![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)